molecular formula C12H14O3 B13233484 4-Phenyloxane-3-carboxylic acid

4-Phenyloxane-3-carboxylic acid

Cat. No.: B13233484
M. Wt: 206.24 g/mol
InChI Key: QBTSHMVXBFVCQX-UHFFFAOYSA-N
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Description

4-Phenyloxane-3-carboxylic acid is an organic compound characterized by the presence of a phenyloxane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted oxiranes with carboxylic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

4-Phenyloxane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its effects.

Comparison with Similar Compounds

  • 3-Phenyloxane-4-carboxylic acid
  • 4-Phenyltetrahydropyran-3-carboxylic acid

Comparison: 4-Phenyloxane-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-phenyloxane-3-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

QBTSHMVXBFVCQX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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